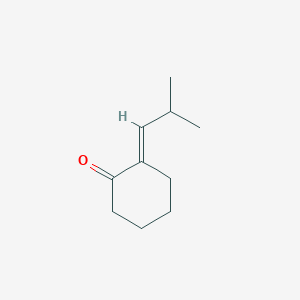
(2E)-2-(2-Methylpropylidene)cyclohexanone
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “(2E)-2-(2-Methylpropylidene)cyclohexanone” consists of a cyclohexanone ring with a 2-methylpropylidene group attached to it . The molecule has a double bond in the 2-position, which is in the E-configuration .Physical And Chemical Properties Analysis
“(2E)-2-(2-Methylpropylidene)cyclohexanone” has a density of 1.0±0.1 g/cm3, a boiling point of 236.2±10.0 °C at 760 mmHg, and a flash point of 95.0±9.8 °C . It has a molar refractivity of 47.9±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 153.6±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Stereochemistry
Research has delved into the synthesis and stereochemistry of cyclohexanone derivatives, including methods that yield high selectivity for specific isomers. For instance, the cis and trans isomers of various substituted cyclohexanones were prepared with high yield, illustrating the precision achievable in synthetic chemistry for creating specific molecular configurations (Marshall & Partridge, 1968).
Catalysis and Chemical Reactions
In the realm of catalysis, cyclohexanone serves as a critical intermediate. The selective hydrogenation of phenol to cyclohexanone under mild conditions showcases the advancements in catalytic processes, highlighting the importance of cyclohexanone in industrial chemistry (Wang et al., 2011). Another study focused on the synthesis of 1-cycloalkenyl alkyl sulfides from cyclohexanone derivatives, expanding the utility of cyclohexanone in synthesizing sulfur-containing compounds (Akiyama, 1977).
Materials Science
The development of materials with specific properties is another area where cyclohexanone derivatives find application. For example, cyclohexanone-derived bis-chalcones were synthesized and analyzed for their mesomorphic properties, indicating potential applications in liquid crystal technology (Patel et al., 2016).
Environmental Chemistry
Cyclohexanone derivatives also play a role in environmental chemistry, as seen in the metal-free oxygenation of cyclohexane to cyclohexanone under visible light, presenting an eco-friendly approach to important chemical transformations (Ohkubo et al., 2011).
Photocrosslinkable Polymers
The synthesis of novel liquid crystalline and photocrosslinkable polymers incorporating cyclohexanone units showcases the integration of cyclohexanone derivatives in advanced polymer design, contributing to the development of new materials with unique properties (Sakthivel & Kannan, 2005).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(2E)-2-(2-methylpropylidene)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8(2)7-9-5-3-4-6-10(9)11/h7-8H,3-6H2,1-2H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVANVZNUDWLCTQ-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C1CCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/1\CCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-isopropylacetamide](/img/structure/B2703805.png)
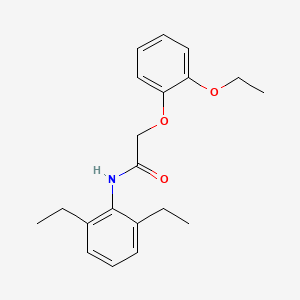
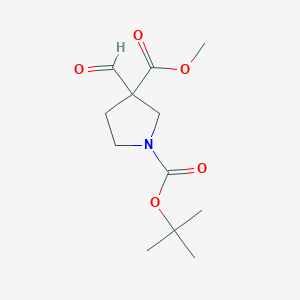
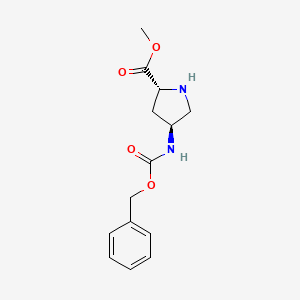
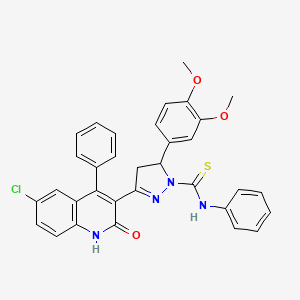
![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2703814.png)
![N-butyl-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2703815.png)
![2-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2703816.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2703817.png)
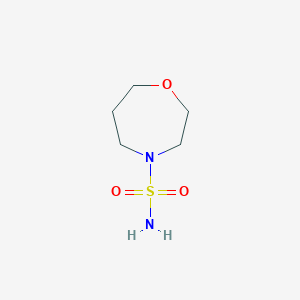

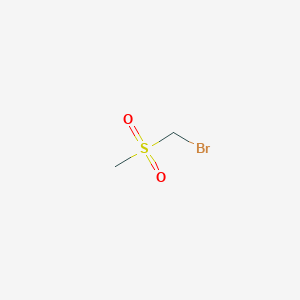
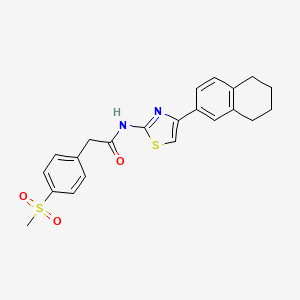
![3-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2703828.png)